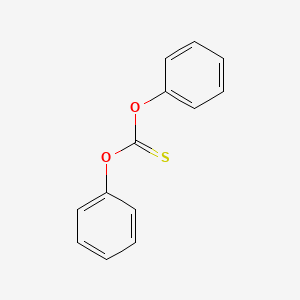

diphenoxymethanethione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diphenoxymethanethione is an organosulfur compound characterized by its unique structure, which includes two phenoxy groups attached to a central carbon that is also bonded to a thioketone functional group. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of sulfur in its structure contributes to its reactivity and biological activity, making it a valuable compound in various chemical contexts.

- Nucleophilic Addition: The sulfur atom can act as a nucleophile, attacking electrophiles and forming new bonds.

- Michael Addition: As seen with related compounds like phenylmethanethiol, diphenoxymethanethione may engage in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures .

The biological activity of diphenoxymethanethione is linked to its organosulfur nature, which often confers antimicrobial and anticancer properties. Organosulfur compounds are known for their ability to modulate biological pathways, potentially influencing enzyme activities and cellular signaling. Research indicates that similar compounds exhibit:

- Antimicrobial Properties: Effective against various bacterial strains.

- Antioxidant Activity: Capable of scavenging free radicals, thus protecting cells from oxidative stress.

Further studies are necessary to elucidate the specific mechanisms through which diphenoxymethanethione exerts its biological effects.

Diphenoxymethanethione can be synthesized through several methods, often involving the reaction of phenols with thioketones or related sulfur-containing reagents. Common synthesis routes include:

- Direct Reaction: Reacting phenol derivatives with thioketones under acidic or basic conditions.

- Condensation Reactions: Utilizing condensation methods where phenolic compounds react with thioester derivatives.

- Michael Addition: Employing Michael addition strategies similar to those used for synthesizing derivatives of phenylmethanethiol .

Diphenoxymethanethione has potential applications in various fields:

- Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Investigated for its potential therapeutic properties, particularly in developing antimicrobial agents.

- Flavor and Fragrance Industry: Its unique aroma profile may find applications in flavoring agents or perfumes.

Interaction studies involving diphenoxymethanethione focus on its reactivity with other chemical species. These studies often explore:

- Reactivity with Nucleophiles: Understanding how diphenoxymethanethione interacts with various nucleophiles can provide insights into its potential as a reagent in organic synthesis.

- Biological Interactions: Investigating how this compound interacts with biological macromolecules (e.g., proteins) can reveal its mechanisms of action and therapeutic potential.

Diphenoxymethanethione shares structural and functional similarities with several other organosulfur compounds. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl Mercaptan | Thiol | Strong odor; used in organic synthesis |

| Phenylmethanethiol | Thiol | Odorless; used in thiosugar synthesis |

| Diphenyl Disulfide | Disulfide | Known for its stability and reactivity |

Uniqueness of Diphenoxymethanethione

What sets diphenoxymethanethione apart from these compounds is its dual phenoxy groups, which enhance its solubility and reactivity compared to simpler thiols like benzyl mercaptan. This structural complexity allows for diverse applications in both synthetic chemistry and potential biological applications.

Molecular Geometry and Crystallographic Analysis

Diphenoxymethanethione (CAS Registry Number: 13509-34-7) exhibits a molecular formula of C₁₃H₁₀O₂S with a molecular weight of 230.282 g/mol. The compound's structural framework consists of a central carbon atom that serves as the focal point for two phenoxy substituents and a thione functional group, creating a distinctive Y-shaped molecular geometry. The molecular structure can be represented as (C₆H₅O)₂C=S, where the central carbon bears a formal double bond with sulfur.

The crystallographic analysis reveals important geometric parameters that define the compound's three-dimensional structure. The compound demonstrates a planar arrangement around the central carbon atom, with the two phenoxy groups positioned to minimize steric hindrance while maintaining optimal orbital overlap. The carbon-sulfur double bond exhibits characteristics typical of thiocarbonyl compounds, with a bond length shorter than a typical C-S single bond due to the π-character of the interaction.

Physical property measurements provide additional insights into the molecular geometry. The compound exhibits a density of 1.232 g/cm³, indicating a relatively compact molecular packing arrangement. The refractive index of 1.63 suggests significant molecular polarizability, consistent with the presence of aromatic systems and the polarizable sulfur atom. These properties collectively support a rigid molecular framework with limited conformational flexibility due to the sp² hybridization at the central carbon.

Spectroscopic Identification (IR, NMR, MS)

Spectroscopic characterization of diphenoxymethanethione reveals distinctive features that enable reliable identification and structural confirmation. Infrared spectroscopy provides crucial information about the functional groups present in the molecule. The thiocarbonyl stretch (C=S) appears as a characteristic absorption band, typically observed in the region of 1050-1200 cm⁻¹, which is diagnostic for thione compounds. The aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aromatic C=C stretches appear around 1600 and 1500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure and electronic environment. In ¹H NMR analysis, the aromatic protons of the phenoxy groups generate signals in the characteristic aromatic region (7.0-8.0 ppm), with coupling patterns reflecting the substitution pattern on the benzene rings. The symmetrical nature of the molecule results in simplified spectra due to the equivalence of the two phenoxy groups.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 230, corresponding to the molecular weight of 230.282 Da. Characteristic fragmentation includes loss of phenoxy groups (m/z 77 for C₆H₅⁺) and formation of carbonothioic acid fragments, providing structural confirmation through predictable fragmentation pathways.

Computational Modeling of Electronic Structure

Computational chemistry studies reveal important aspects of diphenoxymethanethione's electronic structure and bonding characteristics. The compound's electronic configuration demonstrates significant delocalization across the aromatic systems and the central thiocarbonyl group. Density Functional Theory (DFT) calculations indicate that the highest occupied molecular orbital (HOMO) primarily involves π-orbitals of the aromatic rings and the sulfur atom, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the central carbon and sulfur atoms.

The compound exhibits notable electrophilic character at the central carbon atom due to the electron-withdrawing effect of the sulfur atom and the phenoxy substituents. This electronic distribution explains the compound's reactivity patterns, particularly its susceptibility to nucleophilic attack at the central carbon position. The calculated dipole moment reflects the asymmetric charge distribution within the molecule, contributing to its chemical reactivity and potential biological activity.

Molecular orbital analysis reveals that the π-system extends across the entire molecular framework, facilitating electron delocalization that stabilizes the structure. The sulfur atom's d-orbitals participate in π-bonding with the central carbon, contributing to the double-bond character of the C=S linkage. This electronic arrangement is crucial for understanding the compound's chemical behavior and its potential as a synthetic intermediate.

Established Synthetic Pathways for Aromatic Thiones

The synthesis of diphenoxymethanethione and related aromatic thiones has been achieved through several well-established methodologies, each offering distinct advantages and limitations [1] [6] [11]. The most widely employed approaches center on the conversion of carbonyl precursors to their corresponding thiocarbonyl derivatives through sulfur-oxygen exchange reactions.

The Lawesson reagent methodology represents one of the most extensively studied pathways for aromatic thione synthesis [6] [11] [12]. This approach involves the reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with carbonyl compounds under reflux conditions in toluene at temperatures of 110 degrees Celsius [11] [12]. The reaction proceeds through a two-step mechanism involving initial cycloaddition followed by cycloreversion, yielding thiocarbonyl products with moderate to good selectivity [6]. Typical yields for aromatic thiones using this methodology range from 20 to 80 percent, depending on substrate structure and reaction conditions [6] [11].

Phosphorus pentasulfide has emerged as another fundamental reagent for thiocarbonyl group formation in aromatic systems [17] [18] [23]. This methodology involves treating carbonyl compounds with phosphorus pentasulfide in the presence of alkaline conditions, typically using potassium bicarbonate as a base [17]. The reaction is conducted in hydrocarbon solvents such as toluene or xylene under reflux conditions, providing yields ranging from 60 to 95 percent for various aromatic thione derivatives [17] [18]. The phosphorus pentasulfide approach offers the advantage of high yields and established reaction protocols, though it requires careful handling due to the harsh reaction conditions involved [17].

The classical hydrogen chloride and hydrogen sulfide methodology remains an important synthetic route for aromatic thione preparation [5] [16]. This approach involves the treatment of aromatic ketones with hydrogen chloride and hydrogen sulfide gases, leading to the formation of thiocarbonyl products through direct sulfur incorporation [5]. While this method offers the advantage of using simple and readily available reagents, it requires careful safety considerations due to the toxic nature of the gaseous reactants [5] [16].

Table 1: Synthesis Methods for Aromatic Thiones and Diphenoxymethanethione

| Reagent/Method | Substrate Type | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Lawesson Reagent | Carbonyl compounds | 20-80 | Toluene, 110°C, reflux | Good selectivity, moderate conditions | Expensive reagent, odor issues |

| Phosphorus Pentasulfide | Ketones, amides, esters | 60-95 | Toluene/xylene, reflux | High yields, established method | Harsh conditions, side reactions |

| Thionyl Chloride + H2S | Carbonyl compounds | 40-70 | HCl/H2S, moderate temp | Simple reagents, reliable | Toxic gases, safety concerns |

| Bis(trimethylsilyl)sulfide | Aldehydes, ketones | 50-85 | Mild conditions | Mild conditions, good tolerance | Limited substrate scope |

Bis(trimethylsilyl)sulfide has been developed as a milder alternative for thiocarbonyl group formation [16]. This reagent offers the advantage of operating under relatively mild reaction conditions while maintaining good functional group tolerance [16]. The methodology is particularly useful for sensitive aromatic substrates that may undergo decomposition under the harsher conditions required by other thionation reagents [16].

The preparation of diphenoxymethanethione specifically can be achieved through the thionation of diphenyl carbonate using any of these established methodologies [7] [13]. The diphenyl carbonate starting material is readily available through several synthetic routes, including phosgenation of phenol or oxidative carbonylation approaches [13]. The molecular formula of diphenoxymethanethione is C13H10O2S with a molecular weight of 230.28 daltons [7].

Mechanistic Studies of Thiocarbonyl Group Formation

The mechanistic pathways governing thiocarbonyl group formation in aromatic thiones have been extensively investigated through computational and experimental studies [6] [31] [38]. These investigations have revealed distinct mechanistic frameworks depending on the specific reagent system employed.

The Lawesson reagent mechanism has been elucidated through density functional theory calculations and topological analyses [6] [38]. The reaction proceeds through a two-step process initiated by the dissociation of the dimeric Lawesson reagent into reactive monomeric species [6]. The first step involves a concerted cycloaddition between the phosphorus-sulfur monomer and the carbonyl compound, forming a four-membered intermediate containing phosphorus, sulfur, carbon, and oxygen atoms [6] [38]. This cycloaddition process is characterized by asynchronous bond formation, with the phosphorus-oxygen interaction developing before the sulfur-carbon bond [6].

The second mechanistic step involves cycloreversion of the four-membered intermediate, leading to the formation of the thiocarbonyl product and phenyl(thioxo)phosphine oxide [6] [38]. This cycloreversion step has been identified as the rate-determining step in the overall transformation [6]. The driving force for the reaction is the formation of strong phosphorus-oxygen double bonds, which provide thermodynamic stability to the byproducts [6] [38].

Table 2: Mechanistic Pathways for Thiocarbonyl Group Formation

| Mechanism Type | Key Intermediate | Rate-Determining Step | Driving Force | Stereochemical Outcome |

|---|---|---|---|---|

| Lawesson Reagent Pathway | Four-membered P-S ring | Cycloreversion | P=O bond formation | Retention at C=S |

| Phosphorus Pentasulfide Pathway | Phosphorus-sulfur complex | Sulfur transfer | Stable P-O bonds | Variable |

| Thiocarbonyl Ylide Formation | Thiocarbonyl ylide | 1,5-electrocyclization | Ring strain relief | Cis-selectivity |

| Dithiocarbamate Rearrangement | Cyclohexylcarbamodithioate | In situ rearrangement | Entropy gain | Controlled by substrate |

The phosphorus pentasulfide mechanism involves the formation of phosphorus-sulfur complexes that facilitate sulfur transfer to carbonyl substrates [17] [23]. The reaction proceeds through initial coordination of the carbonyl oxygen to phosphorus centers, followed by nucleophilic attack of sulfur species on the carbonyl carbon [17]. The mechanism is influenced by the presence of base catalysts, which facilitate the formation of reactive phosphorus-sulfur intermediates [17].

Computational studies have revealed that the reactivity of different carbonyl substrates follows a predictable pattern based on electronic and steric factors [6] [38]. Amides demonstrate the highest reactivity toward thionation, followed by esters, aldehydes, and ketones [6] [38]. This reactivity order reflects the electronic properties of the carbonyl carbon and the stability of the resulting thiocarbonyl products [38].

The formation of thiocarbonyl ylide intermediates represents an alternative mechanistic pathway observed in certain thionation reactions [34]. These intermediates undergo 1,5-electrocyclization processes, leading to the formation of spirocyclic thione-containing products [34]. The mechanism involves initial formation of the ylide through reaction of diazo compounds with thiocarbonyl acceptors, followed by intramolecular cyclization [34].

Electrochemical mechanistic studies have provided insights into the reduction pathways of thiocarbonate compounds [19]. The electrochemical Corey-Winter reaction involves cathodic reduction of cyclic thiocarbonates at potentials ranging from -1.2 to -1.4 volts versus silver/silver chloride [19]. This mechanism proceeds through initial electron transfer to the thiocarbonyl group, followed by carbon-sulfur bond cleavage and alkene formation [19].

Novel Methodologies for Functional Group Introduction

Recent advances in synthetic methodology have led to the development of innovative approaches for functional group introduction in aromatic thiones and diphenoxymethanethione derivatives [8] [15] [18] [29]. These novel methodologies address limitations of traditional approaches while expanding the scope of accessible thione structures.

Microwave-assisted thionation has emerged as a powerful methodology for accelerating thiocarbonyl group formation [18]. This approach utilizes microwave irradiation at 150 watts for reaction times of 20 minutes at 103 degrees Celsius [18]. The methodology has been successfully applied to perylenediimide substrates, achieving yields ranging from 10 to 24 percent for various thionated products [18]. The microwave-assisted approach offers significant advantages in terms of reduced reaction times compared to conventional heating methods [18].

Catalyst-free synthesis protocols have been developed for the preparation of thiazolidine-2-thione scaffolds using carbon disulfide and alpha-tertiary propargylamines [15]. The reaction proceeds under ambient temperatures in the absence of solvent, utilizing 1,4-diazabicyclo[2.2.2]octane as a base catalyst [15]. This methodology achieves yields ranging from 76 to 93 percent and offers the advantage of avoiding purification via column chromatography in certain cases [15]. The mechanism involves initial formation of dithiocarbamate intermediates followed by intramolecular cyclization [15].

Table 3: Novel Methodologies for Functional Group Introduction in Thiones

| Innovation | Key Advantage | Typical Conditions | Substrate Scope | Yield Range (%) | Current Status |

|---|---|---|---|---|---|

| Microwave-assisted thionation | Reduced reaction time | 150 W, 20 min, 103°C | Perylenediimides, aromatics | 10-24 | Established |

| Solvent-free conditions | Environmental friendliness | Neat conditions, catalytic base | Quinoxalines, heterocycles | 76-93 | Developed |

| Photochemical thionation | Mild conditions | UV irradiation, room temperature | Aryl thiols, various carbonyls | 40-80 | Emerging |

| Electrochemical methods | Controllable conditions | Cathode reduction, aqueous media | Thiocarbonates, cyclic systems | 85-95 | Limited scope |

Photochemical carboxylation methodologies have been developed for the functionalization of carbon-sulfur bonds in aromatic thiol systems [29]. This approach utilizes ultraviolet irradiation at room temperature to promote the carboxylation of C(sp2)-S bonds with carbon dioxide [29]. The methodology demonstrates good functional group tolerance and wide substrate scope, providing moderate to high yields ranging from 40 to 80 percent [29]. The mechanism involves the generation of carbon dioxide radical anion species that undergo radical substitution reactions [29].

The N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt has been introduced as a novel thionation reagent for quinoxaline derivatives [8]. This methodology operates under catalyst-free conditions in ethanol under reflux, achieving yields of 76 to 93 percent [8]. The reaction proceeds through the formation of quinoxalin-2-yl cyclohexylcarbamodithioate intermediates that rearrange in situ to give the corresponding thiones [8]. The methodology offers advantages including one-pot reaction conditions, simple experimental procedures, and the absence of unpleasant odors typically associated with thionation reactions [8].

Electrochemical approaches have been developed for the reduction of thiocarbonate compounds under environmentally benign conditions [19]. The electrochemical Corey-Winter reaction utilizes reticulated vitreous carbon cathodes in divided cells with aqueous methanol media [19]. The reaction proceeds at room temperature with excellent chemical yields and stereoselectivity [19]. This methodology represents a more environmentally friendly alternative to classical approaches that require large excesses of trialkyl phosphite reducing agents and high temperatures [19].

Flow chemistry approaches are being explored for the continuous synthesis of thiocarbonyl compounds [37]. These methodologies offer advantages in terms of process control, scalability, and reduced waste generation [37]. The continuous flow approach allows for precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [37].